molecular formula C6H12N2 B110543 1,2-Dimethyl-1,4,5,6-tetrahydropyrimidine CAS No. 4271-96-9

1,2-Dimethyl-1,4,5,6-tetrahydropyrimidine

Cat. No.: B110543
CAS No.: 4271-96-9
M. Wt: 112.17 g/mol
InChI Key: ZFDWWDZLRKHULH-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

1,2-Dimethyl-1,4,5,6-tetrahydropyrimidine can be synthesized through multiple routes. One common method involves the catalytic hydrogenation of N-acetyl-N-methyl-β-aminopropionitrile to produce N-acetyl-N-methylpropane-1,3-diamine. This intermediate is then cyclized in the presence of copper chloride to yield this compound .

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of N,N-dimethylformamide (DMF) and a basic dehydrating agent such as sodium hydroxide. These reagents are added to dimethylisourea in a specific molar ratio to facilitate the formation of the desired product .

Chemical Reactions Analysis

Types of Reactions

1,2-Dimethyl-1,4,5,6-tetrahydropyrimidine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding pyrimidine derivatives.

    Reduction: It can be reduced to yield tetrahydropyrimidine derivatives.

    Substitution: It participates in substitution reactions, particularly with halogens and other electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Halogenating agents like chlorine or bromine are employed under controlled conditions.

Major Products

The major products formed from these reactions include various substituted pyrimidines and tetrahydropyrimidines, which are valuable intermediates in pharmaceutical and agrochemical industries .

Scientific Research Applications

1,2-Dimethyl-1,4,5,6-tetrahydropyrimidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,2-Dimethyl-1,4,5,6-tetrahydropyrimidine involves its interaction with specific molecular targets and pathways. In the synthesis of pyrantel derivatives, the compound acts as a precursor that undergoes cyclization and other chemical transformations to produce active nematocidal agents . The exact molecular targets and pathways depend on the specific application and the chemical environment in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,2-Dimethyl-1,4,5,6-tetrahydropyrimidine is unique due to its specific structure and reactivity, which make it a valuable intermediate in the synthesis of nematocidal agents and other chemical products. Its ability to undergo various chemical reactions and its role in the preparation of hapten antibodies further highlight its importance in scientific research and industrial applications .

Properties

IUPAC Name

1,2-dimethyl-5,6-dihydro-4H-pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N2/c1-6-7-4-3-5-8(6)2/h3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFDWWDZLRKHULH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NCCCN1C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3063382
Record name Pyrimidine, 1,4,5,6-tetrahydro-1,2-dimethyl-
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Molecular Weight

112.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4271-96-9
Record name 1,4,5,6-Tetrahydro-1,2-dimethylpyrimidine
Source CAS Common Chemistry
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Record name Pyrimidine, 1,4,5,6-tetrahydro-1,2-dimethyl-
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Record name Pyrimidine, 1,4,5,6-tetrahydro-1,2-dimethyl-
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Record name Pyrimidine, 1,4,5,6-tetrahydro-1,2-dimethyl-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,4,5,6-tetrahydro-1,2-dimethylpyrimidine
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Record name PYRIMIDINE, 1,4,5,6-TETRAHYDRO-1,2-DIMETHYL-
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does 1,2-Dimethyl-1,4,5,6-tetrahydropyrimidine react differently with aroyl chlorides compared to its 2-Methyl analogue?

A: While both this compound and 2-Methyl-1,4,5,6-tetrahydropyrimidine can react with aroyl chlorides in the presence of triethylamine, their reactivities differ significantly. 2-Methyl-1,4,5,6-tetrahydropyrimidine forms stable N,N'-diaroyl cyclic ketene N,N-acetals upon reacting with two equivalents of aroyl chloride [, ]. These acetals are inert to further reaction with aroyl chlorides, and no carbon-carbon bond formation is observed. In contrast, this compound reacts with three equivalents of aroyl chloride under the same conditions to yield N-aroyl N'-methyl β,β-dioxo cyclic ketene N,N'-acetals [, ]. This reaction involves the formation of two carbon-carbon bonds, showcasing the distinct reactivity of the 1,2-dimethylated compound.

Q2: What unexpected products were observed when reacting this compound with salicylaldehydes in the presence of sulfur?

A: Instead of the anticipated C-thioacylated products, reacting this compound with salicylaldehydes in the presence of sulfur yields betaines []. This anomalous reaction pathway was confirmed through X-ray diffraction analysis of the product obtained from 3,5-dichlorosalicylaldehyde, showcasing the unique reactivity of this compound under these conditions [].

Q3: What are some potential applications of this compound derivatives in materials science?

A: Quaternary salts derived from this compound have shown promise as electrolytes in electrochemical applications [, ]. Specifically, they have been incorporated into electrolytic solutions for electrolytic capacitors and electrochromic display elements [, ]. These solutions demonstrate excellent thermal stability and high specific conductivity, while also exhibiting minimal corrosiveness towards metals, resins, and rubbers [, ]. This highlights the potential of this compound derivatives for developing stable and high-performance electrochemical devices.

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